2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Overview
Description
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound that contains a trifluoromethyl group. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique properties to the compound, making it a valuable target for synthetic and medicinal chemists.
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to interact with various targets in the body, including enzymes, receptors, and DNA/RNA. The specific target would depend on the exact structure of the compound .
Mode of Action
Pyrimidine derivatives often work by binding to their target and altering its function. This could involve inhibiting an enzyme, activating a receptor, or interfering with the replication of DNA/RNA .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could disrupt that pathway and affect the downstream processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from killing cells (as in the case of anticancer drugs) to reducing inflammation or pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds might be more effective or stable in acidic environments, while others might be more effective or stable in neutral or basic environments .
Biochemical Analysis
Biochemical Properties
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with epidermal growth factor receptor (EGFR), a protein that is crucial for cell growth and differentiation . The interaction between this compound and EGFR involves binding to the active site of the receptor, thereby inhibiting its activity and leading to reduced cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, particularly in human gastric carcinoma cell lines . Additionally, it influences cell signaling pathways by inhibiting the activity of protein kinases, which are essential for cell growth, differentiation, and metabolism . The compound also affects gene expression by downregulating the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as EGFR and protein kinases . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in cell proliferation and an increase in apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine the optimal dosage for therapeutic applications. In rodent models, the compound has been shown to exhibit dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and enhanced apoptosis . At very high doses, the compound may cause toxic effects, including liver and kidney damage . Therefore, careful dosage optimization is necessary to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the production of pyrimidine nucleotides, leading to reduced DNA and RNA synthesis in rapidly proliferating cells . This disruption contributes to the compound’s anticancer effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on target enzymes and proteins . The distribution of the compound within tissues may vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic pathways, while in the nucleus, it can modulate gene expression by binding to transcription factors and other regulatory proteins . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one typically involves the construction of the pyrimidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a trifluoromethyl ketone can lead to the formation of the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process . These methods allow for better control over reaction conditions and can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives. Substitution reactions can lead to a wide variety of functionalized pyrimidine compounds .
Scientific Research Applications
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines and related heterocycles. Examples include:
- 2-(trifluoromethyl)pyrimidine
- 4-(trifluoromethyl)pyrimidine
- 6-(trifluoromethyl)pyrimidine
Uniqueness
The uniqueness of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern and the presence of the tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one core. This structure imparts distinct chemical and biological properties that differentiate it from other trifluoromethyl-substituted compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-4-6(15)14-3-1-2-12-7(14)13-5/h4H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXCLQKZZHFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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